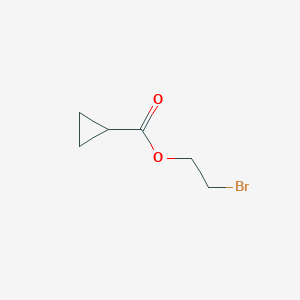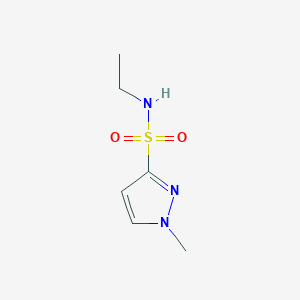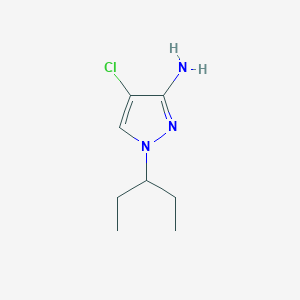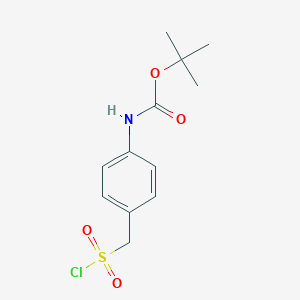![molecular formula C12H16N2O B13310921 1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL](/img/structure/B13310921.png)
1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology.
Vorbereitungsmethoden
The synthesis of 1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt . Another method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . These methods provide good yields and are commonly used in laboratory settings.
Analyse Chemischer Reaktionen
1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and sodium periodate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate and phthalic anhydride yields phthalhydrazide.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and viral infections . Additionally, in the industry, it is used in the development of new materials and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL involves the inhibition of specific molecular targets and pathways. By blocking the β2-adrenergic receptor, this compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This inhibition leads to various physiological effects, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL can be compared with other similar compounds, such as 5-(2-Aminopropyl)indole and N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific mechanism of action and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-[(1-methylindol-5-yl)amino]propan-2-ol |
InChI |
InChI=1S/C12H16N2O/c1-9(15)8-13-11-3-4-12-10(7-11)5-6-14(12)2/h3-7,9,13,15H,8H2,1-2H3 |
InChI-Schlüssel |
ILMYOIVZIHZWHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=CC2=C(C=C1)N(C=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13310839.png)
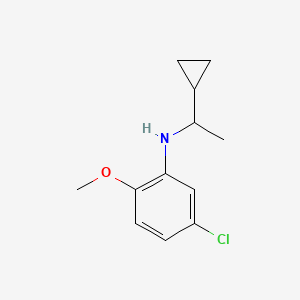

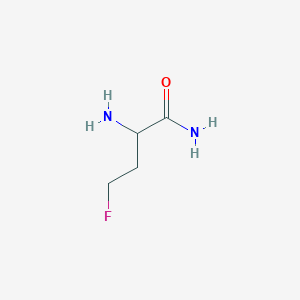
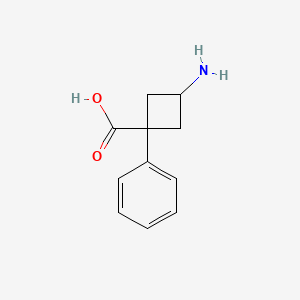
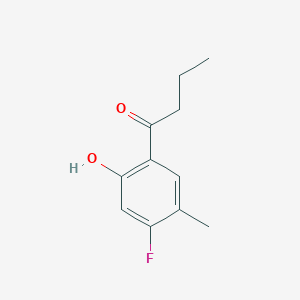
![1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13310897.png)
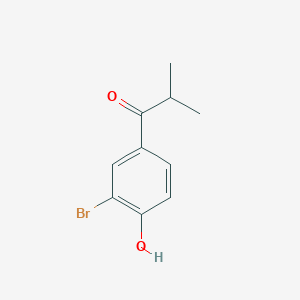
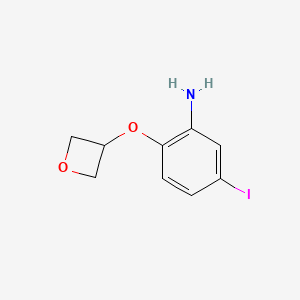
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile](/img/structure/B13310909.png)
